Aporphin-2-ol, 1,9,10-trimethoxy-

Overview

Description

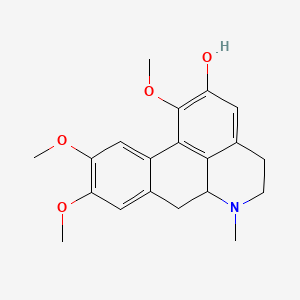

Aporphin-2-ol, 1,9,10-trimethoxy- is a chemical compound belonging to the class of aporphine alkaloids. These alkaloids are known for their diverse biological activities and are commonly found in various plant species. The compound has a molecular structure characterized by a core aporphine skeleton with three methoxy groups and a hydroxyl group attached to it. This unique structure contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aporphin-2-ol, 1,9,10-trimethoxy- can be achieved through several methods. One common approach involves the intramolecular oxidative cyclization of 1-(3,4-dimethoxybenzyl)-7-methoxy-2-methyl-5,6-methylenedioxy-1,2,3,4-tetrahydroisoquinoline using thallium trifluoroacetate . This method confirms the structure of the compound and ensures a high yield.

Industrial Production Methods: Industrial production of Aporphin-2-ol, 1,9,10-trimethoxy- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as bromination, hydroxy group replacement, and methylation . These methods are designed to be efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Aporphin-2-ol, 1,9,10-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the aporphine skeleton.

Substitution: Substitution reactions can replace specific groups on the molecule with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include thallium trifluoroacetate and other metal-based oxidants.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylenedioxy derivatives, while reduction can produce various hydroxylated or demethylated compounds .

Scientific Research Applications

Based on the search results, here's what is known about the applications of aporphine alkaloids:

Boldine

Boldine, an alkaloid derived from the Chilean boldo tree (Peumus boldus), has a wide range of pharmacological effects.

Neurotransmission

Boldine can modulate the expression of neurotransmission-related genes like Snap25, Grin2b, and Gap-43, suggesting neuroprotective properties.

Vascular Function

Boldine demonstrates endothelial protective effects by improving endothelium-dependent vasodilation. This is due to its ability to increase nitric oxide (NO) bioavailability and reduce vascular ROS production by inhibiting NADPH oxidase.

Adrenergic Receptors

Boldine acts as an antagonist with affinity for α1- and α2-adrenergic receptor subtypes, with the highest affinity for the α1A-adrenoceptor subtype.

In Vivo Studies

Boldine has shown protective effects in in vivo studies against various conditions:

- Diabetic nephropathy: Reduces glycemia, blood pressure, oxidative stress, and renal damage markers in diabetic rats.

- Hepatocellular carcinoma (HCC): Exhibits antiproliferative and pro-apoptotic effects in a rat model of HCC, reducing tumor biomarkers and liver enzyme levels.

- Spinal cord injury (SCI): Improves locomotor function, spares white matter, and modulates glial activation in mice with contusion-induced SCI.

- Hypertension: Lowers systolic blood pressure, improves endothelial function, and reduces oxidative stress in spontaneously hypertensive rats.

- Periodontitis: Inhibits alveolar bone resorption and modulates the Th17/Treg imbalance in a ligature-induced periodontitis model.

Aporphine Derivatives as Anti-Dengue Agents

Mechanism of Action

The mechanism of action of Aporphin-2-ol, 1,9,10-trimethoxy- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system . This inhibition increases acetylcholine levels, which can improve cognitive function and potentially alleviate symptoms of neurodegenerative diseases. The compound’s structure allows it to fit into the active site of acetylcholinesterase, blocking its activity and preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Aporphin-2-ol, 1,9,10-trimethoxy- can be compared with other similar aporphine alkaloids, such as:

Glaucine: Known for its bronchodilator and anti-inflammatory properties.

Isocorydine: Exhibits anti-cancer and anti-inflammatory activities.

Boldine: Used for its antioxidant and hepatoprotective effects.

Uniqueness: What sets Aporphin-2-ol, 1,9,10-trimethoxy- apart is its specific combination of methoxy and hydroxyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for trimethoxy-substituted naphthalenecarboxylic acid derivatives?

- Methodological Answer: Synthesis typically involves sequential functionalization of the naphthalene core. For example, acetyloxy and methoxy groups are introduced via Friedel-Crafts acylation and nucleophilic substitution, respectively, under controlled pH and temperature conditions. Ethyl or methyl esterification is often the final step to stabilize the compound for biological testing . Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical to avoid side reactions such as demethylation or over-oxidation .

Q. How can researchers validate the structural integrity of trimethoxy-substituted flavonoids using spectroscopic and crystallographic techniques?

- Methodological Answer:

- NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm in H NMR) and coupling patterns to confirm substitution positions. C NMR helps distinguish carbonyl (C=O) and aromatic carbons .

- X-ray crystallography : Resolve bond lengths (e.g., C–O bonds in methoxy groups: ~1.42–1.43 Å) and dihedral angles to confirm spatial arrangement, as demonstrated for 3,5,7-trimethoxy flavones .

- Mass spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns .

Q. What standardized assays are used to evaluate the antimicrobial and anticancer activities of trimethoxy-substituted compounds?

- Methodological Answer:

- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with trimethoprim as a positive control .

- Anticancer : MTT assays on cell lines (e.g., MCF-7, HepG-2) to measure IC values. Mechanisms like tubulin polymerization inhibition are assessed via immunofluorescence microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., sublimation enthalpies) for trimethoxy-substituted benzenes?

- Methodological Answer: Discrepancies between transpiration and calorimetric methods (e.g., for 1,2,3-trimethoxy-benzene) require validation via Correlation Gas-Chromatography (CGC) using Kovats retention indices. Linear correlations between vaporization enthalpies () and retention indices () can identify outliers and refine experimental uncertainties .

Q. What strategies are effective in elucidating structure-activity relationships (SARs) for trimethoxy flavonoid isomers?

- Methodological Answer: Compare isomers (e.g., 5,7-dihydroxy-3,6,8-trimethoxy vs. 3,5-dihydroxy-6,7,8-trimethoxy flavones) using:

- Molecular docking : Predict binding affinities to targets like Hsp90 (PDB: 1UY6) .

- In vitro assays : Measure differential cytotoxicity (e.g., flavone A vs. flavone B in MGC-803 cells) and correlate with hydroxyl/methoxy group positioning .

Q. How can synthetic yields of trimethoxy-substituted isoxazoles be optimized for copolymerization studies?

- Methodological Answer:

- Cyclization conditions : Use β-asarone-derived chalcones with NaNO/HCl to form isoxazole rings. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .

- Copolymerization : Employ radical initiators (e.g., ABCN) at 70°C in toluene. Determine copolymer composition via nitrogen elemental analysis .

Q. What computational methods validate vibrational spectra of trimethoxy anilines for drug design applications?

- Methodological Answer: Combine experimental FT-IR/Raman data with Hartree-Fock (HF) and density functional theory (DFT) calculations. Analyze vibrational modes (e.g., C–O stretching at ~1250 cm) and HOMO-LUMO gaps to predict reactivity .

Q. Contradictions and Validation

- Thermodynamic Data : Discrepancies in sublimation enthalpies (e.g., 1,2,3-trimethoxy-benzene) highlight the need for multi-method validation (calorimetry + CGC) .

- Biological Activity : Some trimethoxy derivatives show potent anticancer activity (e.g., IC < 10 μM in MCF-7), while others exhibit weak effects, emphasizing the role of substitution patterns .

Properties

IUPAC Name |

1,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-8-15(22)20(25-4)19-13-10-17(24-3)16(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTYMWDDJORZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965973 | |

| Record name | 1,9,10-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-65-7 | |

| Record name | Aporphin-2-ol, 1,9,10-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9,10-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.